![molecular formula C20H20FN3O3S B2595981 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920256-43-5](/img/structure/B2595981.png)
4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H20FN3O3S. Unfortunately, detailed structural analysis or crystallographic data is not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds are known to undergo various chemical reactions during their synthesis .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on similar sulfonamide compounds has shown significant promise in antimicrobial and antifungal applications. For instance, compounds synthesized with sulfonamide moieties have been evaluated for their effectiveness against various bacterial and fungal strains. This suggests that 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide could potentially be explored for its antimicrobial and antifungal properties, which could lead to new treatments for infections (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
Several studies have demonstrated the anticancer potential of sulfonamide derivatives. These compounds have been synthesized and tested against various cancer cell lines, showing inhibitory effects that could contribute to cancer therapy development. Given these findings, the sulfonamide structure within this compound suggests it could also be investigated for potential anticancer activities (Rathish et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been studied for their ability to inhibit various enzymes, including carbonic anhydrase, which is critical for maintaining pH balance in tissues and is involved in various physiological processes. The inhibition of this enzyme by sulfonamide derivatives has implications for treating conditions like glaucoma, epilepsy, and even certain types of tumors. This indicates that this compound could be researched for its enzyme inhibitory effects, potentially contributing to the development of new therapeutic agents (Gul et al., 2016).
Antidiabetic Agents
The synthesis and evaluation of sulfonamide derivatives as antidiabetic agents have also been documented. These studies highlight the potential of sulfonamide-based compounds in modulating blood glucose levels, suggesting another possible research application for this compound in the development of treatments for diabetes (Faidallah et al., 2016).
properties
IUPAC Name |
4-ethyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-2-15-3-9-18(10-4-15)28(25,26)22-13-14-27-20-12-11-19(23-24-20)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKRQYDBCAJWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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